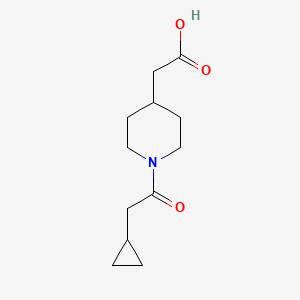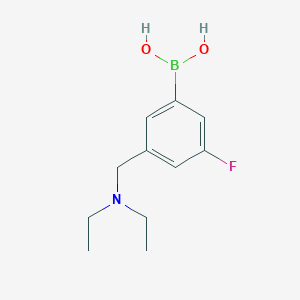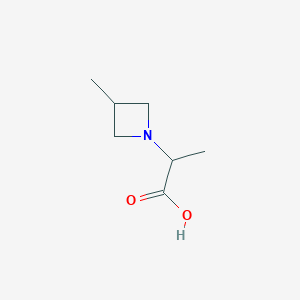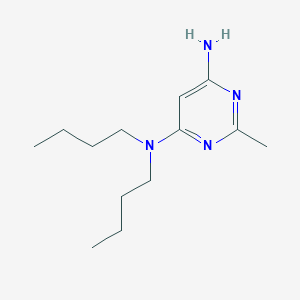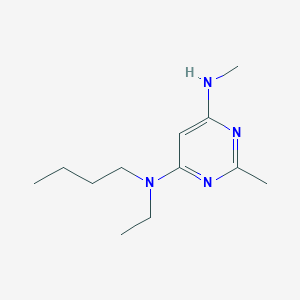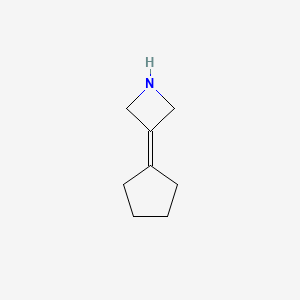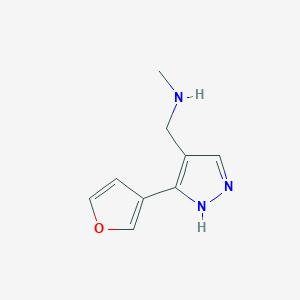
1-(3-(furan-3-il)-1H-pirazol-4-il)-N-metilmetanamina
Descripción general
Descripción
The compound “1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a methylamine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be introduced through a Paal-Knorr synthesis or similar method . The pyrazole ring might be synthesized through a reaction such as the Knorr pyrazole synthesis . The N-methylmethanamine group could potentially be introduced through reductive amination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the N-methylmethanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution . The pyrazole ring can participate in various reactions such as alkylation, acylation, and sulfonation . The N-methylmethanamine group could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Síntesis de derivados de furano polisustituidos
Los derivados de furano son significativos debido a su amplia gama de actividades biológicas. El compuesto en cuestión puede utilizarse como precursor para sintetizar furan-3-carboxilatos polisustituidos, que han mostrado actividad anticancerígena e inhibición de la secreción de insulina . Estos derivados también sirven como bloques de construcción para construir estructuras heterocíclicas polinucleares, expandiendo el alcance de la química medicinal.
Inhibición de la enzima tirosinasa
La tirosinasa es crucial en las vías metabólicas y sus inhibidores pueden utilizarse para tratar enfermedades como el Parkinson y el cáncer. El compuesto de furano podría modificarse para crear derivados de 1,3,4-oxadiazol, que se han asociado con la inhibición de la actividad de la enzima tirosinasa, ofreciendo posibles aplicaciones terapéuticas .
Aplicaciones antimicrobianas
La porción de furano, cuando se incorpora en ciertas estructuras, ha demostrado propiedades antimicrobianas. Los derivados del compuesto podrían sintetizarse para estudiar su eficacia contra patógenos como Candida albicans, lo que podría conducir a nuevos medicamentos antifúngicos .
Desarrollo de pilas de combustible biológicas
Los derivados de furano pueden utilizarse en el desarrollo de pilas de combustible biológicas. Por ejemplo, el ácido furan-3-borónico se ha utilizado en la construcción de biosensores amperométricos y pilas de combustible biológicas. Por extensión, el compuesto en cuestión podría contribuir al desarrollo de nuevas tecnologías de pilas de combustible biológicas .
Mecanismo De Acción
Target of Action
For instance, they can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
Furan derivatives can affect a wide range of pathways due to their ability to interact with various targets .
Pharmacokinetics
The presence of the furan ring in a compound can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the furan ring in the compound is known to engage in hydrogen bonding and π-π interactions with proteins, which can influence enzyme activity and protein conformation . Additionally, the pyrazole ring can act as a ligand for metal ions, potentially affecting metalloenzymes and their catalytic functions . The methylamine group may also participate in nucleophilic reactions, further diversifying the compound’s biochemical interactions .
Cellular Effects
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound has also been shown to affect cell proliferation and apoptosis, potentially through its interactions with key regulatory proteins and enzymes . These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biomedical research.
Molecular Mechanism
At the molecular level, 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of metabolites with distinct biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings .
Dosage Effects in Animal Models
The effects of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and promoting cell survival . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects underscore the importance of optimizing the compound’s dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetic properties and optimizing its use in biomedical research and therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential, making it essential to study its transport mechanisms in detail.
Propiedades
IUPAC Name |
1-[5-(furan-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-10-4-8-5-11-12-9(8)7-2-3-13-6-7/h2-3,5-6,10H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHNWFWYHAOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




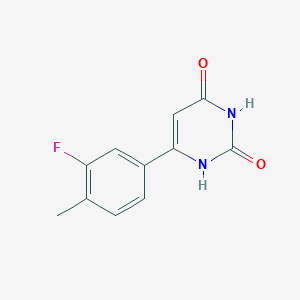



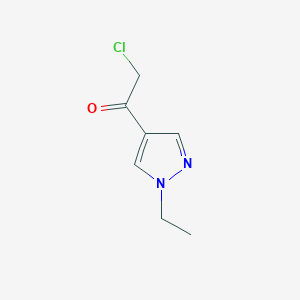
![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)
